

Spectroscopic comparison of 4-(4-Bromophenyl)tetrahydropyran-4-ol and its precursors

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Compound of Interest

Compound Name:	4-(4-Bromophenyl)tetrahydropyran-4-ol
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An In-Depth Spectroscopic Guide to the Synthesis and Characterization of **4-(4-Bromophenyl)tetrahydropyran-4-ol**

This technical guide provides a comprehensive spectroscopic comparison of the tertiary alcohol, **4-(4-Bromophenyl)tetrahydropyran-4-ol**, and its primary precursors, tetrahydropyran-4-one and the Grignard reagent derived from 4-bromobenzaldehyde's lineage. Designed for researchers and professionals in drug development, this document delves into the nuanced spectral transformations observed during synthesis, offering a clear roadmap for reaction monitoring and product validation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Synthetic Strategy

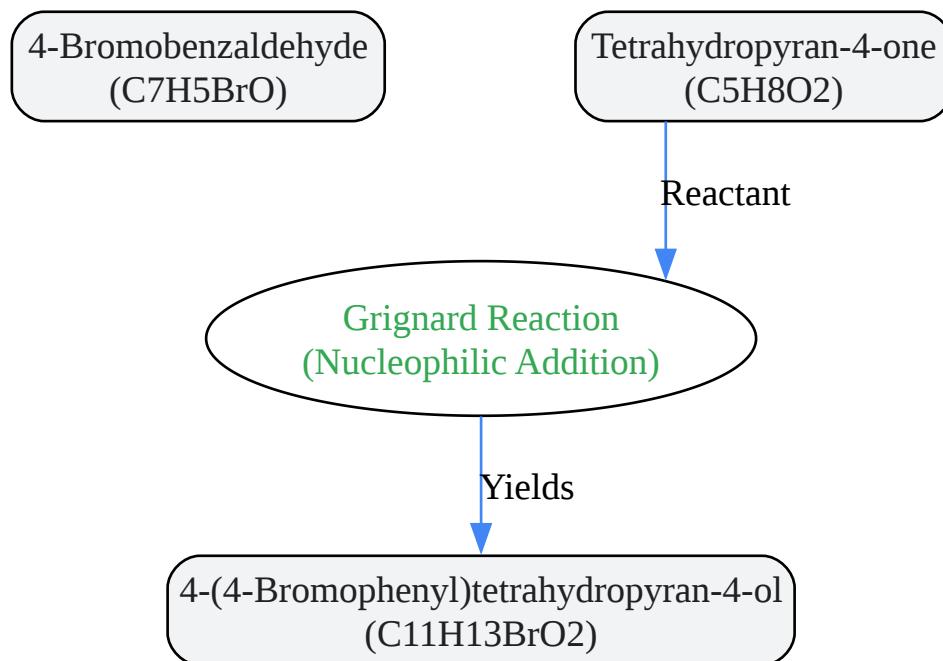
4-(4-Bromophenyl)tetrahydropyran-4-ol is a valuable building block in medicinal chemistry, combining a rigid tetrahydropyran scaffold with a functionalized aromatic ring. The aryl bromide moiety serves as a versatile handle for further elaboration via cross-coupling reactions, making this compound a key intermediate in the synthesis of complex molecular architectures.[\[1\]](#)[\[2\]](#)

The most direct and efficient synthesis of this tertiary alcohol is achieved through a Grignard reaction. This classic organometallic transformation involves the nucleophilic addition of a 4-bromophenyl Grignard reagent to the electrophilic carbonyl carbon of tetrahydropyran-4-one.[\[3\]](#)

[4] The Grignard reagent itself is typically prepared from a suitable 4-bromophenyl halide and magnesium metal. This guide will focus on the spectroscopic journey from two key starting materials: 4-bromobenzaldehyde (as a conceptual precursor to the Grignard reagent's aryl source) and tetrahydropyran-4-one, to the final product.

Synthetic Workflow and Experimental Protocol

The conversion of the precursors to **4-(4-Bromophenyl)tetrahydropyran-4-ol** follows a clear and logical pathway. The foundational step is the formation of the Grignard reagent, which then attacks the ketone.



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Caption: Synthetic pathway from precursors to the final product.

Experimental Protocol: Grignard Synthesis

Causality: This protocol is designed for the safe and efficient execution of the Grignard reaction. The absolute requirement for anhydrous (dry) conditions is paramount, as Grignard reagents are potent bases and will be quenched by water.[4] Tetrahydrofuran (THF) is often preferred over diethyl ether for forming aryl Grignard reagents due to its higher boiling point and better solvating properties.[5]

- Preparation of Grignard Reagent (4-Bromophenylmagnesium Bromide):
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
 - Add a solution of 4-bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, often indicated by gentle bubbling and heat evolution. Maintain a gentle reflux.
 - Once the magnesium is consumed, the grey-black solution of the Grignard reagent is ready for the next step.
- Reaction with Tetrahydropyran-4-one:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve tetrahydropyran-4-one in anhydrous THF and add it dropwise to the cooled Grignard solution with stirring.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride. This hydrolyzes the magnesium alkoxide intermediate to form the tertiary alcohol and precipitates magnesium salts.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield pure **4-(4-Bromophenyl)tetrahydropyran-4-ol**.^[6]

Spectroscopic Profiles of Precursors

A thorough understanding of the precursors' spectra is essential to recognize the chemical transformation.

Precursor 1: 4-Bromobenzaldehyde

This molecule provides the key aromatic and aldehyde functionalities. Its spectra are characterized by signals from the benzene ring and the formyl group.[2][7]

- ^1H NMR: The aldehyde proton (CHO) gives a distinct singlet far downfield (~9.9-10.0 ppm). The aromatic protons appear as two doublets in the ~7.6-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring.
- IR Spectroscopy: Shows a strong carbonyl (C=O) stretch around 1700-1710 cm^{-1} . It also displays characteristic aldehyde C-H stretching bands near 2820 and 2740 cm^{-1} .[8][9]
- Mass Spectrometry: The mass spectrum is defined by the presence of bromine. It exhibits a pair of molecular ion peaks of nearly equal intensity at m/z 184 and 186, corresponding to the ^{79}Br and ^{81}Br isotopes.[10] A common fragment is the loss of the aldehyde proton (M-1) or the entire formyl group.[10]

Precursor 2: Tetrahydropyran-4-one

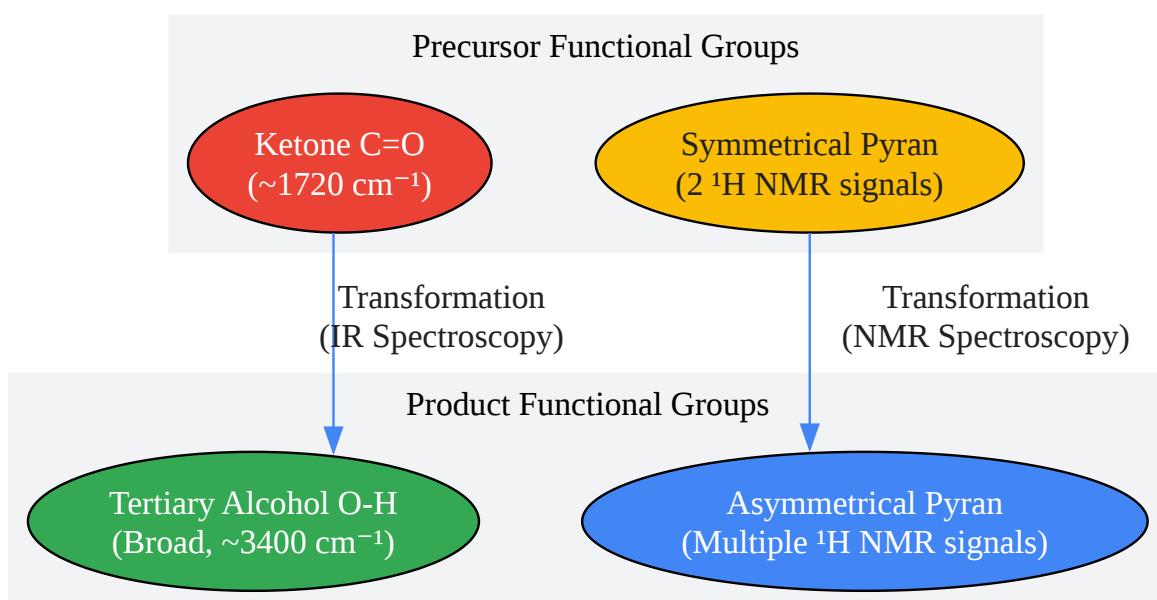
This cyclic ketone is symmetrical, which simplifies its NMR spectrum.

- ^1H NMR: The spectrum is simple due to molecular symmetry. Protons adjacent to the carbonyl group (positions 3 and 5) appear as a triplet around 2.4-2.5 ppm. Protons adjacent to the ether oxygen (positions 2 and 6) are shifted further downfield, appearing as a triplet around 3.8-3.9 ppm.[11]
- IR Spectroscopy: The most prominent feature is a strong, sharp absorption band for the ketone C=O stretch, typically found around 1715-1725 cm^{-1} .[12] The C-O-C ether stretch is also visible around 1100-1150 cm^{-1} .
- Mass Spectrometry: The molecular ion peak appears at m/z 100, corresponding to its molecular weight.[12][13]

Spectroscopic Feature	4-Bromobenzaldehyde	Tetrahydropyran-4-one
Formula	C ₇ H ₅ BrO	C ₅ H ₈ O ₂
Mol. Weight	185.02 g/mol [9]	100.12 g/mol [14]
Key IR Bands (cm ⁻¹)	~1705 (C=O, aldehyde), ~2740, 2820 (C-H, aldehyde)	~1720 (C=O, ketone), ~1120 (C-O-C, ether)[12]
Key ¹ H NMR Signals (ppm)	~9.9 (s, 1H, CHO), ~7.7-7.8 (m, 4H, Ar-H)[15]	~3.8 (t, 4H, -O-CH ₂ -), ~2.4 (t, 4H, -CO-CH ₂ -)[11]
MS (m/z)	184/186 (M ⁺ , Br isotopes), 183/185 (M-H) ⁺ [10]	100 (M ⁺)[12]

Spectroscopic Validation of 4-(4-Bromophenyl)tetrahydropyran-4-ol

The successful synthesis is confirmed by distinct changes in the spectroscopic data, reflecting the formation of a new C-C bond and the conversion of a ketone to a tertiary alcohol.



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Caption: Key spectroscopic transformations from precursors to product.

- IR Spectroscopy: The most definitive change is the disappearance of the strong ketone C=O stretch from tetrahydropyran-4-one ($\sim 1720 \text{ cm}^{-1}$) and the appearance of a broad, strong O-H stretching band for the tertiary alcohol, typically in the region of 3200-3600 cm^{-1} . The C-O-C ether stretch will remain.
- ^1H NMR Spectroscopy: The spectrum becomes more complex.
 - The high degree of symmetry in tetrahydropyran-4-one is lost. The four methylene groups of the pyran ring are now chemically non-equivalent, leading to multiple complex signals.
 - A new, broad singlet for the hydroxyl (-OH) proton will appear, which is exchangeable with D_2O .
 - The characteristic doublet of doublets for the 1,4-disubstituted aromatic ring will be present, similar to the pattern in 4-bromobenzaldehyde but with slightly different chemical shifts due to the new substituent.
- Mass Spectrometry:
 - The molecular ion will exhibit the characteristic bromine isotopic pattern, with two peaks of nearly equal intensity at m/z 256 and 258, corresponding to $[\text{C}_{11}\text{H}_{13}^{79}\text{BrO}_2]^+$ and $[\text{C}_{11}\text{H}_{13}^{81}\text{BrO}_2]^+$.
 - A prominent fragment ion will be observed at M-18, corresponding to the loss of a water molecule from the tertiary alcohol.

Summary of Spectroscopic Data

Spectroscopic Feature	4-Bromobenzaldehyde	Tetrahydropyran-4-one	4-(4-Bromophenyl)tetrahydropyran-4-ol (Product)
Formula	C ₇ H ₅ BrO	C ₅ H ₈ O ₂	C ₁₁ H ₁₃ BrO ₂ ^[6]
Mol. Weight	185.02 g/mol	100.12 g/mol	257.12 g/mol ^[6]
Key IR Bands (cm ⁻¹)	~1705 (C=O)	~1720 (C=O)	Disappearance of C=O, Appearance of ~3400 (broad, O-H)
Key ¹ H NMR Signals (ppm)	~9.9 (CHO)	~3.8, ~2.4 (Symmetrical)	Disappearance of CHO, Appearance of -OH signal, complex pyran signals, Ar-H signals
MS (m/z)	184/186 (M ⁺)	100 (M ⁺)	256/258 (M ⁺), 238/240 (M-H ₂ O) ⁺

Conclusion

The transformation of tetrahydropyran-4-one and a 4-bromophenyl Grignard reagent into **4-(4-Bromophenyl)tetrahydropyran-4-ol** is unequivocally confirmed by a synergistic analysis of IR, NMR, and mass spectrometry data. The disappearance of the ketone carbonyl signal and the emergence of the hydroxyl group signal in the IR spectrum provide the primary evidence of the reaction. This is corroborated by the loss of symmetry and appearance of aromatic and hydroxyl protons in the ¹H NMR spectrum, and conclusively validated by the mass spectrum, which confirms the molecular weight of the final product and displays the characteristic isotopic signature of the bromine atom. This guide provides a robust framework for monitoring the reaction and affirming the identity and purity of this versatile synthetic intermediate.

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